molecular formula C12H14N2S B3293494 C-[2-(2-ETHYL-PHENYL)-THIAZOL-4-YL]-METHYLAMINE CAS No. 885280-84-2

C-[2-(2-ETHYL-PHENYL)-THIAZOL-4-YL]-METHYLAMINE

Cat. No.: B3293494
CAS No.: 885280-84-2
M. Wt: 218.32 g/mol
InChI Key: PYQJJEJQIQQDDE-UHFFFAOYSA-N
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Description

C-[2-(2-ETHYL-PHENYL)-THIAZOL-4-YL]-METHYLAMINE is a heterocyclic compound featuring a thiazole ring substituted with an ethyl-phenyl group at the 2-position and a methylamine group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Chemical Reactions Analysis

C-[2-(2-ETHYL-PHENYL)-THIAZOL-4-YL]-METHYLAMINE undergoes various chemical reactions, including:

Scientific Research Applications

C-[2-(2-ETHYL-PHENYL)-THIAZOL-4-YL]-METHYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of C-[2-(2-ETHYL-PHENYL)-THIAZOL-4-YL]-METHYLAMINE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

C-[2-(2-ETHYL-PHENYL)-THIAZOL-4-YL]-METHYLAMINE can be compared with other thiazole derivatives, such as:

These compounds share the thiazole ring structure but differ in their substituents and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

[2-(2-ethylphenyl)-1,3-thiazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-2-9-5-3-4-6-11(9)12-14-10(7-13)8-15-12/h3-6,8H,2,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQJJEJQIQQDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C2=NC(=CS2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30723013
Record name 1-[2-(2-Ethylphenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-84-2
Record name 1-[2-(2-Ethylphenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-[2-(2-ETHYL-PHENYL)-THIAZOL-4-YL]-METHYLAMINE
Reactant of Route 2
C-[2-(2-ETHYL-PHENYL)-THIAZOL-4-YL]-METHYLAMINE
Reactant of Route 3
C-[2-(2-ETHYL-PHENYL)-THIAZOL-4-YL]-METHYLAMINE
Reactant of Route 4
C-[2-(2-ETHYL-PHENYL)-THIAZOL-4-YL]-METHYLAMINE
Reactant of Route 5
C-[2-(2-ETHYL-PHENYL)-THIAZOL-4-YL]-METHYLAMINE
Reactant of Route 6
C-[2-(2-ETHYL-PHENYL)-THIAZOL-4-YL]-METHYLAMINE

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